5-Mercaptopyridine-2-carboxylic acid

Descripción general

Descripción

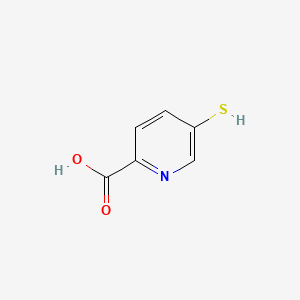

5-Mercaptopyridine-2-carboxylic acid is an organosulfur compound with the molecular formula C6H5NO2S. It is a derivative of pyridine, characterized by the presence of a mercapto group (-SH) at the 5-position and a carboxylic acid group (-COOH) at the 2-position of the pyridine ring. This compound is known for its versatile coordination chemistry and has been studied for various applications in chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-Mercaptopyridine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 2-chloronicotinic acid with thiourea, followed by hydrolysis to yield the desired product. The reaction typically occurs under reflux conditions in the presence of a base such as sodium hydroxide.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial processes.

Análisis De Reacciones Químicas

Types of Reactions: 5-Mercaptopyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The mercapto group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: Alcohols, aldehydes.

Substitution: Thioethers, esters.

Aplicaciones Científicas De Investigación

Applications in Coordination Chemistry

Metal Complex Formation

5-Mercaptopyridine-2-carboxylic acid is known for forming stable metal complexes. These complexes are useful in catalysis and material synthesis. For instance, it has been utilized to create coordination polymers with various transition metals, which exhibit unique electronic and magnetic properties.

| Metal Complex | Properties | Applications |

|---|---|---|

| Zn(II) Complex | Exhibits luminescence | Photonic devices |

| Cu(II) Complex | Catalytic activity | Organic synthesis |

Catalytic Applications

The compound serves as an effective catalyst in several organic reactions. Notably, it has been employed in:

- Suzuki-Miyaura Coupling Reactions : this compound facilitates the coupling of aryl halides with boronic acids, yielding biaryl compounds essential for pharmaceuticals and agrochemicals.

- C-H Activation : The compound acts as a Lewis base in C-H activation processes, enabling the formation of new carbon-carbon bonds under mild conditions.

Sensor Development

This compound is also significant in the development of sensors:

- Detection of Heavy Metals : Its ability to form stable complexes with heavy metals like cadmium (Cd²⁺) has led to its use in colorimetric assays for detecting toxic metals in environmental samples.

- Nanoparticle Functionalization : The compound is used to functionalize gold nanoparticles (AuNPs), enhancing their sensitivity and selectivity for various analytes.

| Sensor Type | Detection Target | Methodology |

|---|---|---|

| Colorimetric Assay | Cd²⁺ | AuNPs co-functionalization |

| Electrochemical Sensor | Hg²⁺ | Surface-enhanced Raman scattering (SERS) |

Biological Applications

Recent studies have explored the potential biological applications of this compound:

- Anticancer Activity : Research indicates that metal complexes derived from this compound exhibit cytotoxic effects against cancer cell lines. For instance, triorganotin complexes with this compound have shown promising results in inhibiting tumor growth in preclinical models.

Case Studies

- Metal Complexes in Drug Development : A study investigated the anticancer properties of a zinc complex formed with this compound, demonstrating significant cytotoxicity against various cancer cell lines.

- Environmental Monitoring : The application of this compound in colorimetric sensors for detecting cadmium ions was validated through field tests, showcasing its effectiveness in real-world environmental monitoring scenarios.

Mecanismo De Acción

The mechanism of action of 5-mercaptopyridine-2-carboxylic acid involves its ability to coordinate with metal ions through its mercapto and carboxylic acid groups. This coordination can alter the electronic properties of the metal center, enhancing its reactivity in catalytic processes. In biological systems, the compound can interact with enzymes and proteins, disrupting their function and leading to antimicrobial effects.

Comparación Con Compuestos Similares

2-Mercaptopyridine: Lacks the carboxylic acid group, making it less versatile in coordination chemistry.

5-Mercaptopyridine-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3-position, leading to different coordination properties.

2-Mercaptopyrimidine: Contains a pyrimidine ring instead of pyridine, resulting in different electronic properties and reactivity.

Uniqueness: 5-Mercaptopyridine-2-carboxylic acid is unique due to the presence of both the mercapto and carboxylic acid groups, which provide multiple coordination sites for metal ions

Actividad Biológica

5-Mercaptopyridine-2-carboxylic acid (also known as 4-mercaptopyridine-2-carboxylic acid) is an organosulfur compound with significant biological activity due to its unique structural properties, including a thiol group and a carboxylic acid. This article delves into its biological activities, synthesis methods, and potential applications in medicinal chemistry.

Structural Overview

The molecular formula of this compound is C₆H₅NO₂S. The compound features a pyridine ring substituted with both a thiol (-SH) and a carboxylic acid (-COOH) group. This dual functionality enhances its ability to interact with various biological molecules, making it a subject of interest in pharmaceutical research.

1. Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties. The thiol group can scavenge free radicals, which are implicated in oxidative stress-related diseases such as cancer and cardiovascular disorders. This property suggests potential therapeutic applications in mitigating oxidative damage in biological systems.

2. Anticancer Activity

Studies have explored the anticancer potential of this compound, particularly against various cancer cell lines. For instance, in vitro assays have shown that derivatives of this compound can reduce the viability of A549 human lung adenocarcinoma cells significantly . The structure-activity relationship (SAR) indicates that modifications to the thiol and carboxylic acid groups can enhance cytotoxic effects while minimizing toxicity to non-cancerous cells.

3. Antimicrobial Activity

The compound also demonstrates antimicrobial properties, particularly against multidrug-resistant strains of Staphylococcus aureus. Its ability to form complexes with metal ions may contribute to its effectiveness in disrupting bacterial cell functions .

Synthesis Methods

Several methods exist for synthesizing this compound, including:

- Direct Functionalization : Introducing the thiol and carboxylic acid groups onto the pyridine ring through electrophilic substitution reactions.

- Reduction Reactions : Reducing corresponding disulfides or sulfoxides to yield the desired mercaptan.

- Use of Protecting Groups : Employing protecting strategies for functional groups during synthesis to achieve higher yields and purities.

Case Study 1: Anticancer Activity Assessment

In a controlled study, various derivatives of this compound were tested against A549 cells using an MTT assay. The results indicated that certain derivatives exhibited over 70% inhibition of cell viability at concentrations as low as 50 µM, highlighting their potential as anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial effects of this compound against clinically relevant pathogens. The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial therapies .

Comparative Analysis

| Compound | Antioxidant Activity | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Moderate | High | High |

| Other mercaptopyridines | Low | Moderate | Variable |

Propiedades

IUPAC Name |

5-sulfanylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S/c8-6(9)5-2-1-4(10)3-7-5/h1-3,10H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTAJWLMNJKCYMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40947066 | |

| Record name | 5-Sulfanylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24242-22-6 | |

| Record name | 2-Pyridinecarboxylic acid, 5-mercapto- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024242226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Sulfanylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.